molecular formula C17H22N2O2 B12877084 1-Benzyl-4-piperidinocarbonyl-2-pyrrolidinone CAS No. 39630-14-3

1-Benzyl-4-piperidinocarbonyl-2-pyrrolidinone

Cat. No.: B12877084
CAS No.: 39630-14-3
M. Wt: 286.37 g/mol
InChI Key: FOQITOYKZKWYJA-UHFFFAOYSA-N
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Description

1-Benzyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one is a complex organic compound featuring a pyrrolidine ring, a piperidine moiety, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one typically involves the reaction of 1-benzylpyrrolidin-2-one with piperidine-1-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-benzyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one is unique due to its combination of the pyrrolidine, piperidine, and benzyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in drug discovery and development.

Properties

CAS No.

39630-14-3

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

1-benzyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one

InChI

InChI=1S/C17H22N2O2/c20-16-11-15(17(21)18-9-5-2-6-10-18)13-19(16)12-14-7-3-1-4-8-14/h1,3-4,7-8,15H,2,5-6,9-13H2

InChI Key

FOQITOYKZKWYJA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2CC(=O)N(C2)CC3=CC=CC=C3

Origin of Product

United States

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